molecular formula C17H13F3N2O3S B2997630 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034618-21-6

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2997630
CAS RN: 2034618-21-6
M. Wt: 382.36
InChI Key: LDIKVTWALYBZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has shown potential in various biological applications.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is based on its ability to selectively bind to target proteins and enzymes. It has been shown to inhibit the activity of various enzymes, including kinases and proteases, which play a crucial role in various biological processes. By inhibiting these enzymes, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 disrupts the signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 are dependent on the specific target protein or enzyme that it binds to. Studies have shown that it can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has also been shown to reduce inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 in lab experiments is its selectivity towards specific target proteins and enzymes. This allows for precise modulation of biological processes, which can be challenging with other inhibitors that lack selectivity. However, one of the limitations of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 is its moderate yield in the synthesis process, which can limit its availability for large-scale experiments.

Future Directions

There are several future directions for the development and application of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1. One area of focus is to optimize the synthesis method to increase the yield and purity of the N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. Additionally, further studies are needed to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, there is a need for more comprehensive studies to understand the long-term effects of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 on biological systems.
Conclusion
In conclusion, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor with potential applications in various scientific research fields. Its selectivity towards specific target proteins and enzymes makes it a promising therapeutic agent for various diseases. Further studies are needed to optimize its synthesis method and investigate its potential in clinical applications.

Synthesis Methods

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 involves a series of chemical reactions starting from furan-3-carboxaldehyde and 3-(trifluoromethyl)aniline. The final product is obtained after multiple purification steps, including column chromatography and recrystallization. The yield of the synthesis is moderate, ranging from 20-40%.

Scientific Research Applications

Compound 1 has been studied extensively in various scientific research applications. One of the primary areas of focus has been its potential as a therapeutic agent for cancer treatment. Studies have shown that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 1 inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has also been investigated for its potential in treating other diseases such as inflammation, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)15-3-1-2-4-16(15)26(23,24)22-9-12-7-14(10-21-8-12)13-5-6-25-11-13/h1-8,10-11,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIKVTWALYBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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